molecular formula C₂₅H₂₇ClN₂O₇ B1140694 3-Hydroxydesloratadine b-D-glucuronide CAS No. 774538-89-5

3-Hydroxydesloratadine b-D-glucuronide

Cat. No. B1140694
M. Wt: 502.94
InChI Key:
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Description

3-Hydroxydesloratadine b-D-glucuronide is a metabolite of desloratadine, which is a second-generation antihistamine used to treat allergies. 3-Hydroxydesloratadine b-D-glucuronide has been studied for its scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Application in Drug Metabolism

Scientific Field

The primary field of application for 3-Hydroxydesloratadine o-glucuronide is in Drug Metabolism .

Summary of the Application

3-Hydroxydesloratadine o-glucuronide is a major active metabolite of desloratadine, which itself is the major active metabolite of the antihistamine loratadine . This compound is used in the treatment of allergic rhinitis and chronic idiopathic urticaria .

Methods of Application or Experimental Procedures

The formation of 3-Hydroxydesloratadine o-glucuronide involves a series of biochemical reactions. Initially, desloratadine is glucuronidated by the enzyme UDP-Glucuronosyltransferase 2B10 (UGT2B10). This is followed by oxidation by the enzyme Cytochrome P450 2C8 (CYP2C8). Finally, a deconjugation event occurs, resulting in the formation of 3-Hydroxydesloratadine o-glucuronide .

Results or Outcomes

The formation of 3-Hydroxydesloratadine o-glucuronide was demonstrated in cryopreserved human hepatocytes (CHHs). The CHHs catalyzed the formation of 3-Hydroxydesloratadine with a Km of 1.6 μM and a Vmax of 1.3 pmol/min/million cells . Inhibition studies showed that the formation of 3-Hydroxydesloratadine was inhibited by 91% and 98% when CYP2C8 was inhibited by gemfibrozil glucuronide and 1-aminobenzotriazole, respectively .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O7/c26-15-3-4-17-13(9-15)1-2-14-10-16(11-28-19(14)18(17)12-5-7-27-8-6-12)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h3-4,9-11,20-23,25,27,29-31H,1-2,5-8H2,(H,32,33)/t20-,21-,22+,23-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMRWMPRWQUMIJ-LYVDORBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxydesloratadine b-D-glucuronide

CAS RN

774538-89-5
Record name 3-Hydroxydesloratadine o-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0774538895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-HYDROXYDESLORATADINE O-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3KVV9T2MG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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